Cas no 1805177-03-0 (3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol)

3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol
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- Inchi: 1S/C8H8ClF2NO/c1-4-7(9)6(8(10)11)2-5(3-13)12-4/h2,8,13H,3H2,1H3
- InChI Key: XFEABSLJIBYFIU-UHFFFAOYSA-N
- SMILES: ClC1=C(C)N=C(CO)C=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 33.1
- XLogP3: 1.6
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029046209-1g |
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol |
1805177-03-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol
Introduction to 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1805177-03-0)
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol, with the CAS number 1805177-03-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a chloro group at the 3-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position, along with a hydroxymethyl group at the 6-position, endows this compound with unique chemical properties that are highly valuable in synthetic chemistry.
The compound's structure is particularly interesting due to its combination of electron-withdrawing and electron-donating groups, which can influence its reactivity and interaction with biological targets. The chloro substituent, for instance, can participate in nucleophilic substitution reactions, while the difluoromethyl group is known for its metabolic stability and lipophilicity, which are desirable attributes in drug candidates. The methyl group contributes to the overall steric environment of the molecule, potentially affecting its binding affinity to biological receptors.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of substituents in 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol makes it a promising candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting disease-causing enzymes and receptors. For example, researchers have been investigating pyridine derivatives as inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and are implicated in various autoimmune diseases. The structural features of 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol align well with the requirements for JAK inhibition, making it a valuable scaffold for medicinal chemists.
The hydroxymethyl group at the 6-position provides an additional handle for further functionalization, allowing chemists to explore diverse chemical space and optimize lead compounds. This flexibility is particularly important in drug discovery pipelines, where iterative modifications are often necessary to achieve desired pharmacokinetic and pharmacodynamic profiles. The compound's ability to undergo various transformations, such as etherification or esterification, opens up numerous possibilities for generating structurally diverse analogs.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular modeling studies have shown that 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol can interact effectively with target proteins through multiple hydrogen bonds and hydrophobic interactions. These insights have guided experimental efforts and accelerated the discovery process.
The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are commonly employed to construct the desired framework efficiently. The robustness of these synthetic routes ensures scalability and reproducibility, which are essential for industrial applications.
In conclusion, 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1805177-03-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive intermediate for developing novel therapeutic agents. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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